1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

MEH-PPV Gilch polymerization Conjugated polymer synthesis

Inconsistent polymer molecular weight and dispersity are critical failure points in PLED fabrication. This bis(bromomethyl) monomer enables the reproducible Gilch synthesis of MEH-PPV with a literature-validated Mn of 125,700 g·mol⁻¹ and PDI of 1.06, outperforming the bis(chloromethyl) analog (Mn ~51,000, PDI ~1.52) [Local Differentiation Evidence]. • Yields high-molecular-weight MEH-PPV that reduces interchain aggregation quenching. • Narrow dispersity ensures uniform thin-film morphology for spin-coating or ink-jet printing. • Solid, 98% purity with certified melting point (82-86 °C) eliminates batch-to-batch variability.

Molecular Formula C17H26Br2O2
Molecular Weight 422.2 g/mol
CAS No. 209625-37-6
Cat. No. B1333862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene
CAS209625-37-6
Molecular FormulaC17H26Br2O2
Molecular Weight422.2 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC1=CC(=C(C=C1CBr)OC)CBr
InChIInChI=1S/C17H26Br2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3
InChIKeyWFGYUUWEXFKLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene: Core Monomer for MEH-PPV


1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene (CAS 209625-37-6) is a bis(bromomethyl)-functionalized benzene derivative specifically designed as a monomer for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV), a widely used solution-processable conjugated polymer . The compound features two benzylic bromine atoms that serve as leaving groups during base-induced polymerization, while the branched 2-ethylhexyloxy side chain imparts essential solubility to the final polymer [1]. Commercially available at 98% purity as a solid with a melting point of 82–86 °C, this monomer enables reproducible synthesis of MEH-PPV with controlled molecular weight and narrow polydispersity for organic electronic applications .

Bis(bromomethyl) vs. Chloromethyl Monomers in MEH-PPV Synthesis


Attempts to substitute 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene with the corresponding bis(chloromethyl) monomer or with unsubstituted 1,4-bis(bromomethyl)benzene lead to profoundly inferior polymerization outcomes. The identity of the halogen leaving group (Br vs. Cl) directly governs the rate and completeness of the Gilch polycondensation, determining polymer yield, molecular weight, and polydispersity [1]. Furthermore, the 2-ethylhexyloxy solubilizing side chain is not a generic appendage but is stoichiometrically positioned at the 2-position relative to one bromomethyl group; its absence or relocation renders the resulting polymer insoluble or prone to gelation, precluding solution processing into thin-film devices [2]. These structure–performance relationships mean that generic substitution with in-class bromomethyl benzenes or chloro-analogs consistently fails to deliver the polymer quality required for reproducible device fabrication.

Quantitative Evidence: Bis(bromomethyl) vs. Chloromethyl


Polymerization Yield and Molecular Weight

In the landmark direct comparison by Sanford et al., the bis(bromomethyl) monomer gave substantially higher isolated yields of MEH-PPV with consistently higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer when polymerized under identical modified Gilch conditions (t-BuOK, THF) [1]. Quantitative data from Neef and Ferraris confirm that the bis(bromomethyl) monomer, without any additive, delivers MEH-PPV in 72% yield with number-average molecular weight (Mn) of 125,700 g mol⁻¹ and polydispersity index (PDI) of 1.06 [2]. In contrast, the bis(chloromethyl) monomer typically yields MEH-PPV in the range of 60–61% overall yield, frequently accompanied by insoluble gel formation that reduces usable polymer and broadens dispersity [3][4].

MEH-PPV Gilch polymerization Conjugated polymer synthesis

Physical Form and Handling Advantages

1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is a crystalline solid with a melting point of 82–86 °C, as specified by the commercial supplier . This solid form facilitates accurate weighing, purification by recrystallization, and long-term storage with minimal degradation compared to liquid or low-melting monomers. The unsubstituted analog 1,4-bis(bromomethyl)benzene (CAS 623-24-5) has a significantly higher melting point of 142–144 °C, requiring more energy for melt processing and exhibiting lower solubility in organic solvents due to the absence of the branched alkoxy chain . The ethylhexyloxy substituent lowers the melting point into a range that permits facile dissolution in THF or toluene at ambient temperature while retaining the handling advantages of a non-hygroscopic solid.

Monomer purification Solid-state handling Quality control

Certified Purity Specification

The compound is offered commercially at 98% assay (by HPLC or elemental analysis), establishing a consistent purity benchmark for research and industrial procurement . In contrast, the bis(chloromethyl) analog is often prepared in-house via chloromethylation with typical yields of 60–61% and variable purity, requiring extensive purification before use [1]. The availability of a certified 98% pure monomer reduces the burden of pre-polymerization purification and minimizes side reactions caused by impurities (e.g., residual NBS, monobromomethyl species) that can act as chain terminators, lowering polymer molecular weight.

Monomer purity Quality assurance Polymer reproducibility

Leaving-Group Reactivity: Bromine vs. Chlorine

The benzylic bromine atoms in the target compound are superior leaving groups compared to benzylic chlorines, a well-established principle in nucleophilic substitution chemistry [1]. In the Gilch polymerization, treatment with potassium tert-butoxide generates quinodimethane intermediates; the bromide ion is eliminated more rapidly and completely than chloride, leading to higher initiation efficiency, reduced premature chain termination, and consequently higher polymer molecular weight. This class-level reactivity difference underpins the experimentally observed superiority of the bis(bromomethyl) monomer in MEH-PPV synthesis [2]. The bis(chloromethyl) monomer's sluggish elimination promotes competing side reactions that generate insoluble, cross-linked gel fractions.

Nucleophilic substitution Polymerization kinetics Leaving-group ability

Optimal Use Cases for Bis(bromomethyl) Monomer


High-Quality MEH-PPV for PLEDs

For PLED fabrication, the electroluminescence efficiency and device lifetime are strongly correlated with polymer molecular weight and dispersity. Using this bis(bromomethyl) monomer via the Gilch route, Neef and Ferraris achieved Mn of 125,700 g mol⁻¹ and PDI of 1.06 without additives [1], outperforming the bis(chloromethyl) route which yields lower Mn (~51,000) and broader PDI (~1.52) . The high molecular weight reduces interchain aggregation quenching, while the narrow dispersity ensures uniform film morphology and reproducible device current–voltage characteristics.

Solution-Processable MEH-PPV for OPV

The 2-ethylhexyloxy substituent ensures solubility of the resulting MEH-PPV in common organic solvents (toluene, chlorobenzene, THF), enabling spin-coating or ink-jet printing of uniform thin films [1]. In contrast, polymers derived from unsubstituted 1,4-bis(bromomethyl)benzene are insoluble and cannot be solution-processed. The solid, high-purity (98%) monomer facilitates precise stoichiometric control in bulk-heterojunction blend formulations, where polymer molecular weight directly influences phase separation morphology and power conversion efficiency.

Reproducible Monomer Supply for Labs

The commercial availability of this monomer at 98% purity with a certified melting point (82–86 °C) [1] eliminates the batch-to-batch variability inherent in self-synthesized bis(chloromethyl) monomer, which typically requires multi-step synthesis and yields of only 60–61% . For teaching laboratories performing the Gilch polymerization, the use of a pre-purified, solid bis(bromomethyl) monomer reduces experiment time and failure rates while producing MEH-PPV with properties matching literature values, as demonstrated in undergraduate organic chemistry curricula [2].

Precursor for Functionalized PPV Derivatives

The residual benzylic bromide termini on MEH-PPV chains synthesized from this monomer provide reactive handles for end-group functionalization, enabling the attachment of charge-transport moieties, cross-linkable units, or biological ligands. This synthetic versatility is not accessible when using the bis(chloromethyl) monomer, whose chain ends are less reactive and prone to elimination rather than substitution [1]. The well-defined PDI (~1.06) achievable with the bis(bromomethyl) route further ensures that end-group concentration is predictable for stoichiometric derivatization.

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